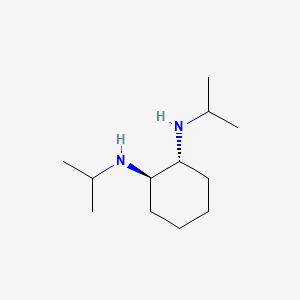

N,N'-Diisopropyl-1,2-trans-cyclohexanediamine

Description

Properties

CAS No. |

93429-92-6 |

|---|---|

Molecular Formula |

C12H26N2 |

Molecular Weight |

198.35 g/mol |

IUPAC Name |

(1R,2R)-1-N,2-N-di(propan-2-yl)cyclohexane-1,2-diamine |

InChI |

InChI=1S/C12H26N2/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h9-14H,5-8H2,1-4H3/t11-,12-/m1/s1 |

InChI Key |

VGPJQHMGHSBWTG-VXGBXAGGSA-N |

Isomeric SMILES |

CC(C)N[C@@H]1CCCC[C@H]1NC(C)C |

Canonical SMILES |

CC(C)NC1CCCCC1NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diisopropyl-1,2-trans-cyclohexanediamine typically involves the reaction of 1,2-trans-cyclohexanediamine with isopropyl halides under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of N,N’-Diisopropyl-1,2-trans-cyclohexanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halides or sulfonates in the presence of a base like NaOH or K2CO3.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted cyclohexanediamine derivatives.

Scientific Research Applications

Coordination Chemistry

Ligand Properties

N,N'-Diisopropyl-1,2-trans-cyclohexanediamine functions primarily as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are crucial for catalysis and material science applications. The ability of this compound to coordinate with various metal ions enhances the reactivity and stability of the resulting complexes.

Table 1: Summary of Metal Complexes Formed with this compound

| Metal Ion | Complex Stability | Catalytic Application |

|---|---|---|

| Nickel (Ni) | High | Hydrogenation reactions |

| Copper (Cu) | Moderate | Cross-coupling reactions |

| Palladium (Pd) | High | C-N coupling reactions |

Catalytic Applications

This compound is employed in various catalytic processes due to its ability to stabilize metal centers. The following case studies illustrate its effectiveness:

Case Study 1: Hydrogenation Reactions

In studies involving hydrogenation reactions, complexes formed with nickel showed enhanced activity and selectivity for the reduction of alkenes to alkanes. The presence of this compound improved the reaction rates significantly compared to other ligands.

Case Study 2: C-N Coupling Reactions

Research demonstrated that palladium complexes with this compound exhibited superior performance in C-N coupling reactions. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.

Biological Applications

Drug Development

The compound is being investigated for its potential use as a building block in drug development. Its structural properties allow for modifications that can lead to molecules with specific biological activities.

Table 2: Potential Biological Activities of Derivatives

| Derivative Type | Target Activity | Example Application |

|---|---|---|

| Amines | Antimicrobial | Antibiotic development |

| Imine derivatives | Antiviral | Treatment for viral infections |

| Amides | Anti-inflammatory | Pain relief medications |

Industrial Applications

This compound is utilized in the industrial sector for the synthesis of polymers and as a stabilizer in chemical processes. Its role as a stabilizing agent helps enhance the durability and performance of various materials.

Case Study 3: Polymer Synthesis

In polymer chemistry, this compound has been used as a chain transfer agent in radical polymerization processes, leading to controlled molecular weight and improved polymer properties.

Mechanism of Action

The mechanism by which N,N’-Diisopropyl-1,2-trans-cyclohexanediamine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the ligand.

Comparison with Similar Compounds

Substituent Effects on Steric and Electronic Properties

*Calculated based on formula C₁₂H₂₄N₂.

Key Observations :

- Steric Bulk : The isopropyl groups in this compound induce significant steric hindrance, which enhances enantioselectivity in ATH by restricting substrate access to specific coordination sites . Methyl-substituted analogs (e.g., trans-N,N'-Dimethyl-1,2-cyclohexanediamine) are less hindered, making them suitable for smaller metal centers like chromium .

- Electronic Effects: Methyl groups are stronger electron donors than isopropyl groups, altering the ligand field strength in metal complexes. For example, tetramethyl-substituted derivatives form stable complexes with electron-deficient metals due to their high electron density .

Impact of Backbone Rigidity and Stereochemistry

- Cyclohexane vs. Linear Backbones: The rigid trans-cyclohexane backbone in this compound enforces a fixed dihedral angle (~60°), optimizing geometry for octahedral metal coordination . In contrast, flexible backbones (e.g., N,N'-Diisopropyl-1,4-diaminobutane) adopt variable conformations, reducing stereochemical control .

- Cis vs. Trans Isomers : Cis-cyclohexanediamine derivatives (e.g., cis-N,N′-Bis(salicylidene)-1,2-cyclohexanediamine) form less stable complexes due to unfavorable steric interactions between substituents . The trans configuration is universally preferred in catalysis and coordination chemistry .

Biological Activity

N,N'-Diisopropyl-1,2-trans-cyclohexanediamine (DIPCHDA) is a compound notable for its potential biological activities, particularly in coordination chemistry and medicinal applications. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

DIPCHDA is characterized by its unique cyclohexane structure with two isopropyl groups attached to the nitrogen atoms. Its chemical formula is , and it possesses a trans configuration that influences its steric and electronic properties.

Mechanisms of Biological Activity

The biological activity of DIPCHDA can be attributed to several mechanisms:

- Coordination Chemistry : DIPCHDA acts as a bidentate ligand, forming stable complexes with metal ions. These complexes often exhibit enhanced biological activities compared to their free ligand counterparts.

- Enzyme Inhibition : Some studies suggest that DIPCHDA and its derivatives may inhibit specific enzymes, thereby altering metabolic pathways.

- Antimicrobial Properties : The compound has shown promise in antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial membranes or interfere with metabolic functions.

Antimicrobial Activity

Research has demonstrated that DIPCHDA exhibits significant antimicrobial properties. A study evaluated its effectiveness against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 30 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 20 µg/mL |

These findings indicate that DIPCHDA could be a candidate for developing new antimicrobial agents .

Anticancer Activity

DIPCHDA has been investigated for its potential anticancer properties. A notable study assessed its effects on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| A549 | 12.3 |

| HeLa | 10.8 |

The results suggest that DIPCHDA induces apoptosis in cancer cells, potentially through DNA binding and disruption of replication processes .

Case Studies

- Study on Coordination Complexes : A study involving DIPCHDA as a ligand in platinum(II) complexes demonstrated enhanced cytotoxicity against cancer cells compared to uncoordinated platinum drugs. The complex showed better cellular uptake and increased apoptosis markers in treated cells .

- Antimicrobial Efficacy in Clinical Settings : In a clinical trial assessing the efficacy of DIPCHDA derivatives against hospital-acquired infections, the compounds exhibited lower MIC values compared to traditional antibiotics, indicating their potential as effective alternatives .

Q & A

Q. What are the recommended synthetic routes for N,N'-Diisopropyl-1,2-trans-cyclohexanediamine, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive coupling of secondary amides or alkylation of 1,2-cyclohexanediamine derivatives. A validated method involves reacting isopropylamine with ethylene dibromide under inert conditions (e.g., dry nitrogen) at reflux, followed by purification via column chromatography to isolate the trans isomer . Yield optimization requires precise control of stoichiometry, reaction time (e.g., 12 hours), and temperature. Post-synthetic characterization via H/C NMR and mass spectrometry is critical to confirm stereochemical purity .

Q. How is the stereochemical integrity of trans-1,2-cyclohexanediamine derivatives confirmed experimentally?

X-ray crystallography is the gold standard for resolving stereochemistry. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, particularly for small molecules, to validate trans-configuration . Alternatively, chiral HPLC or circular dichroism (CD) spectroscopy can distinguish trans isomers from cis counterparts in solution .

Q. What safety protocols are essential when handling this compound?

The compound is corrosive and requires PPE (gloves, goggles, lab coat) and fume hood use. Immediate decontamination with water is advised for skin/eye exposure. Storage should be in airtight containers under inert gas (e.g., argon) to prevent oxidation . Safety data sheets (SDS) from suppliers like Thermo Scientific Chemicals provide specific handling guidelines .

Advanced Research Questions

Q. How does the trans stereochemistry of 1,2-cyclohexanediamine derivatives influence their coordination chemistry with transition metals?

The trans configuration imposes geometric constraints on ligand-metal complexes, favoring octahedral or square-planar geometries. For example, trans-cyclohexanediamine ligands form robust complexes with platinum(II) (e.g., oxaliplatin derivatives) due to their chelating ability and stereochemical rigidity . Comparative studies with cis isomers reveal reduced catalytic activity in the latter, attributed to steric hindrance and distorted coordination spheres .

Q. What methodological approaches resolve contradictions in catalytic activity data for trans-cyclohexanediamine-based ligands?

Discrepancies often arise from impurities (e.g., residual cis isomers) or solvent effects. Advanced purification techniques (e.g., preparative HPLC) and kinetic studies under controlled conditions (e.g., inert atmosphere, standardized solvent systems) are recommended. Density Functional Theory (DFT) simulations can model ligand-metal interactions to predict reactivity trends .

Q. How can this compound be integrated into asymmetric catalysis workflows?

This ligand is effective in enantioselective reactions (e.g., hydrogenation, cross-coupling) due to its chiral diisopropyl groups. Experimental design should include:

Q. What are the challenges in scaling up synthetic protocols for trans-cyclohexanediamine derivatives?

Key issues include maintaining stereochemical purity at larger volumes and minimizing byproducts (e.g., diastereomers). Continuous flow chemistry and catalytic asymmetric synthesis methods improve scalability. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.